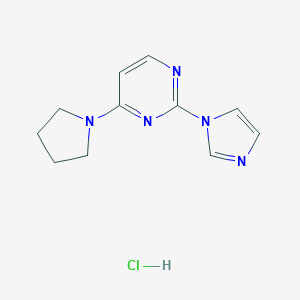

4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various derivatives of 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves multiple steps, starting with the preparation of the basic nucleus by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with different aldehydes to form Schiff bases . Another method includes heating thiocarbohydrazide with dimethoxy benzoic acid and subsequent treatment with substituted benzaldehydes . These methods confirm the versatility of the triazole scaffold in synthesizing a wide range of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by spectroscopic methods such as IR, Mass, 1H NMR, and elemental analysis . Single crystal X-ray diffraction provides detailed information about the crystal structure, including bond lengths and angles, which are crucial for understanding the compound's three-dimensional conformation . The triazole ring is a common feature in these compounds, which can be further modified at various positions to yield derivatives with different physical and chemical properties.

Chemical Reactions Analysis

The triazole derivatives synthesized from 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including condensation to form Schiff bases and reactions with aldehydes to yield different substituted products . These reactions are essential for creating a diverse library of compounds for biological screening and pharmacological studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The compounds are generally crystalline substances, odorless, and insoluble in water but soluble in organic solvents . The melting points and solubility of these compounds can be determined using standard pharmacopeial methods, which are important for their formulation and application in biological systems . The presence of substituents like chlorophenyl groups can lead to intermolecular interactions that stabilize the molecules in the crystal lattice .

Antifungal and Biological Activity

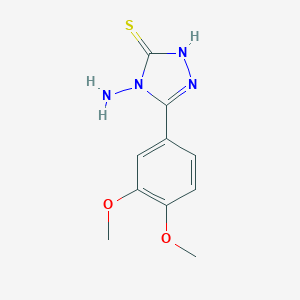

The antifungal activity of these compounds has been evaluated against Candida albicans, with some derivatives showing promising activity at micromolar concentrations . The structure-activity relationship analysis indicates that certain substituents, such as chloride and hydroxy phenyl, enhance antifungal activity . In silico pharmacokinetic predictions suggest that these compounds obey Lipinski's rule of five, indicating good drug-like properties, and are free of toxicity and metabolically stable . Additionally, some derivatives have been theoretically predicted to act as potential inhibitors of enzymes like cyclin-dependent kinase 5, which could guide the synthesis of new compounds with biological activity .

Applications De Recherche Scientifique

Application in Prostaglandin Reductase Inhibition

- Scientific Field : Biochemistry

- Summary of Application : The compound 4-Amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which is similar to the requested compound, has been studied for its potential inhibitory action on human prostaglandin reductase (PTGR2) .

- Methods of Application : The compound was synthesized by treating it with 3,4-dimethoxybenzaldehyde in absolute ethanol in the presence of a catalytic amount of acetic acid .

- Results or Outcomes : The docking pose and noncovalent interactions gave insights into its plausible inhibitory action .

Application in Antidepressant Synthesis

- Scientific Field : Medicinal Chemistry

- Summary of Application : Metal-catalyzed reactions have been used in the synthesis of antidepressant molecules .

- Methods of Application : Key structural motifs included in antidepressant drugs can be synthesized in a variety of effective ways using metal-catalyzed steps .

- Results or Outcomes : This method has shown potential in the development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function .

Safety And Hazards

Propriétés

IUPAC Name |

4-amino-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S/c1-15-7-4-3-6(5-8(7)16-2)9-12-13-10(17)14(9)11/h3-5H,11H2,1-2H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDXESRWIPPBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=S)N2N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357592 | |

| Record name | 4-Amino-5-(3,4-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

125866-62-8 | |

| Record name | 4-Amino-5-(3,4-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thiazolo[4,5-c]pyridine-2-thiol](/img/structure/B153560.png)

![Thiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B153563.png)

![Thieno[2,3-d]pyrimidine](/img/structure/B153573.png)